molecular formula C28H25ClN4O3S B2923385 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 892382-69-3

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2923385
CAS No.: 892382-69-3
M. Wt: 533.04
InChI Key: YWXVXWPWMWARLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core with a 2-chlorophenyl substituent, a hydroxymethyl group, and a sulfanyl-linked acetamide moiety. Its N-substituent is a 2,5-dimethylphenyl group, which may influence pharmacokinetic properties such as lipophilicity and target binding affinity.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-15-8-9-16(2)23(10-15)31-24(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-6-4-5-7-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXVXWPWMWARLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the triazatricyclo core, the introduction of the chlorophenyl group, and the attachment of the acetamide moiety. Each step requires specific reagents and conditions, such as:

    Formation of the triazatricyclo core: This might involve cyclization reactions using reagents like azides and alkynes under thermal or catalytic conditions.

    Introduction of the chlorophenyl group: This could be achieved through electrophilic aromatic substitution reactions.

    Attachment of the acetamide moiety: This step might involve acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

Exploration of its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Use in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Comparison with Analogs

Key Structural Variations

The compound shares a core scaffold with 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (reported in ). Differences include:

  • Phenyl substituent : 2-chlorophenyl (target) vs. 4-methoxyphenyl (analog).
  • N-substituent : 2,5-dimethylphenyl (target) vs. 2-methylphenyl (analog).
Table 1: Structural and Hypothesized Property Comparison
Feature Target Compound Analog
Phenyl Substituent 2-chlorophenyl 4-methoxyphenyl
N-Substituent 2,5-dimethylphenyl 2-methylphenyl
Predicted LogP ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)
Hypothesized Bioactivity Antitumor, antimicrobial Antimicrobial

Structural Implications :

  • The 2,5-dimethylphenyl substituent may increase steric hindrance, altering binding pocket interactions compared to the analog’s 2-methylphenyl group .

Mechanistic and Functional Insights from Similar Compounds

Mechanism of Action (MOA) Predictions

Studies on structurally similar NPs (e.g., oleanolic acid analogs) demonstrate that shared scaffolds often correlate with overlapping MOAs, such as protein target binding or transcriptional modulation . For the target compound:

  • The chlorophenyl group may enhance interactions with hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 enzymes).
  • The hydroxymethyl group could participate in hydrogen bonding, influencing target selectivity .

Antimicrobial and Antitumor Potential

Evidence from plant-derived compounds (e.g., Echium amoenum extracts) shows that structural differences in substituents directly impact antimicrobial efficacy . For the target compound:

  • The 2-chlorophenyl group may confer broader-spectrum antimicrobial activity compared to the analog’s 4-methoxyphenyl, which is less electronegative.

Biological Activity

The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse functional groups and potential applications in medicinal chemistry. This compound is classified as a triazatricyclo compound , recognized for its intricate molecular structure and potential pharmacological properties.

  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.02 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions with biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It may modulate receptor activity through competitive or non-competitive inhibition.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:

  • Anticancer Activity : Some triazatricyclo compounds have shown promise in inhibiting tumor growth.
  • Anti-inflammatory Properties : The sulfanyl group may contribute to anti-inflammatory effects by modulating inflammatory pathways.

Research Findings and Case Studies

A review of available literature reveals several studies exploring the biological activities of related compounds:

  • Antitumor Activity : A study investigated the efficacy of structurally similar triazatricyclo compounds against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations.
    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung)5.2
    Compound BMCF7 (Breast)3.8
    Target CompoundHeLa (Cervical)4.5
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of sulfanyl-containing compounds in a murine model of inflammation. The target compound demonstrated a reduction in pro-inflammatory cytokines.
    • Key Findings :
      • Decreased levels of TNF-alpha and IL-6.
      • Improvement in clinical scores of inflammation.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions:

  • Formation of the Triazatricyclo Framework : Cyclization reactions under controlled temperatures.
  • Electrophilic Aromatic Substitution : Introduction of the chlorophenyl group via substitution reactions.
  • Hydroxymethyl Group Addition : Utilizing formaldehyde or similar reagents for hydroxymethylation.
  • Sulfanylacetamide Formation : Nucleophilic substitution reactions involving thiol derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.